molecular formula C11H9F6NO B4801691 3,3,3-trifluoro-N-(4-methylphenyl)-2-(trifluoromethyl)propanamide

3,3,3-trifluoro-N-(4-methylphenyl)-2-(trifluoromethyl)propanamide

Cat. No.: B4801691
M. Wt: 285.19 g/mol
InChI Key: AUTLYMUOHRTYMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,3,3-trifluoro-N-(4-methylphenyl)-2-(trifluoromethyl)propanamide is a fluorinated organic compound. Fluorinated compounds are known for their unique properties, such as high thermal stability, chemical resistance, and biological activity. This compound, in particular, is characterized by the presence of trifluoromethyl groups, which can significantly influence its chemical behavior and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,3-trifluoro-N-(4-methylphenyl)-2-(trifluoromethyl)propanamide typically involves the reaction of 4-methylphenylamine with a trifluoromethylated acyl chloride. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include low temperatures to control the reactivity of the trifluoromethyl groups.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance safety. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3,3,3-trifluoro-N-(4-methylphenyl)-2-(trifluoromethyl)propanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The trifluoromethyl groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

3,3,3-trifluoro-N-(4-methylphenyl)-2-(trifluoromethyl)propanamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: The compound’s unique properties make it useful in studying enzyme interactions and protein modifications.

    Industry: The compound is used in the production of specialty chemicals and materials with enhanced properties.

Mechanism of Action

The mechanism of action of 3,3,3-trifluoro-N-(4-methylphenyl)-2-(trifluoromethyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl groups can enhance the compound’s binding affinity and selectivity, leading to more effective inhibition or activation of the target. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • 3,3,3-trifluoro-N-(4-chlorophenyl)-2-(trifluoromethyl)propanamide
  • 3,3,3-trifluoro-N-(4-bromophenyl)-2-(trifluoromethyl)propanamide
  • 3,3,3-trifluoro-N-(4-nitrophenyl)-2-(trifluoromethyl)propanamide

Uniqueness

Compared to similar compounds, 3,3,3-trifluoro-N-(4-methylphenyl)-2-(trifluoromethyl)propanamide is unique due to the presence of the 4-methylphenyl group. This group can influence the compound’s reactivity, stability, and biological activity, making it distinct from its analogs with different substituents.

Properties

IUPAC Name

3,3,3-trifluoro-N-(4-methylphenyl)-2-(trifluoromethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F6NO/c1-6-2-4-7(5-3-6)18-9(19)8(10(12,13)14)11(15,16)17/h2-5,8H,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUTLYMUOHRTYMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C(C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F6NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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